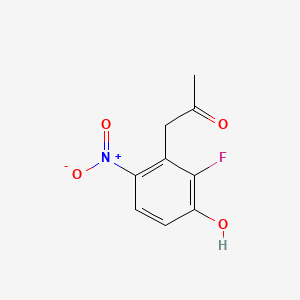

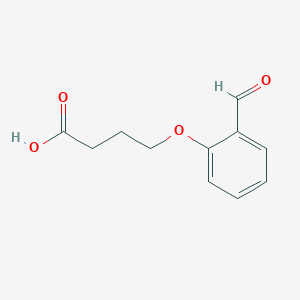

4-(2-Formylphenoxy)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

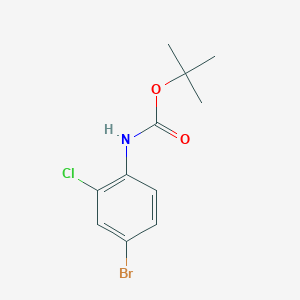

“4-(2-Formylphenoxy)butanoic acid” is a chemical compound with the molecular formula C11H12O4 . It contains 27 atoms in total, including 12 Hydrogen atoms, 11 Carbon atoms, and 4 Oxygen atoms . It is similar to other compounds such as 2-(4-chloro-2-formyl-phenoxy)butanoic acid and 2-(4-bromo-2-formyl-phenoxy)butanoic acid .

科学的研究の応用

1. Influence on Muscle Chloride Channel Conductance

A study by Carbonara et al. (2001) examined compounds similar to 4-(2-Formylphenoxy)butanoic acid, specifically 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids. These compounds were shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The study explored the biological activity induced by introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, finding that chemical modifications to the structure could significantly impact biological activity (Carbonara et al., 2001).

2. Synthesis Processes

Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This process involved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting an environmentally friendly approach to producing compounds related to 4-(2-Formylphenoxy)butanoic acid (Delhaye et al., 2006).

3. Chemical Kinetics and Formation Mechanisms

Mei et al. (2015) investigated the mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Although the study focused on a different compound, the insights into chemical reactions under these conditions are relevant to understanding how similar compounds, like 4-(2-Formylphenoxy)butanoic acid, might behave in various environments (Mei et al., 2015).

4. Nanofluidic Devices and Synthetic Ion Channels

A study by Ali et al. (2012) on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its use in the optical gating of nanofluidic devices based on synthetic ion channels. The research showed how photolabile hydrophobic molecules could be used for UV-light-triggered permselective transport of ionic species, a concept potentially applicable to similar compounds like 4-(2-Formylphenoxy)butanoic acid (Ali et al., 2012).

特性

IUPAC Name |

4-(2-formylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-9-4-1-2-5-10(9)15-7-3-6-11(13)14/h1-2,4-5,8H,3,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGHUXCLAJNURN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623204 |

Source

|

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40359-45-3 |

Source

|

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)